2,3,4-Trimethylaniline

Description

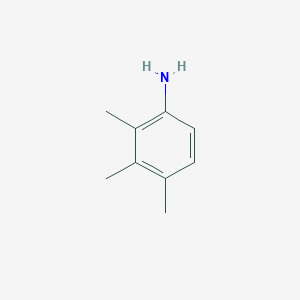

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-6-4-5-9(10)8(3)7(6)2/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIPQCDHACHPJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163453 | |

| Record name | 2,3,4-Trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1467-35-2 | |

| Record name | 2,3,4-Trimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1467-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trimethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001467352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4-TRIMETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY34EQP4HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Chemical Properties of 2,3,4-Trimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trimethylaniline, also known by its IUPAC name 2,3,4-trimethylbenzenamine, is an aromatic amine with the chemical formula C9H13N.[1][2] It is a substituted aniline with three methyl groups attached to the benzene ring. This guide provides a comprehensive overview of its fundamental chemical and physical properties, synthesis, reactivity, and potential applications, with a focus on data relevant to research and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine odor.[1] It is sparingly soluble in water but readily dissolves in organic solvents such as ethanol and ether.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C9H13N | [1][2] |

| Molecular Weight | 135.21 g/mol | [1][2] |

| CAS Number | 1467-35-2 | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | approx. -12 °C | [1] |

| Boiling Point | approx. 232-234 °C | [1] |

| Computed Density | 0.969 g/cm³ | [2] |

| Solubility | Slightly soluble in water; soluble in ethanol and ether | [1] |

| Computed XLogP3 | 2.3 | [2] |

Synthesis

The primary route for the synthesis of this compound involves a two-step process starting from 1,2,3-trimethylbenzene (hemimellitene).[1] The first step is the nitration of the aromatic ring, followed by the reduction of the resulting nitro group to an amine.

Generalized Experimental Protocol for Synthesis

Step 1: Nitration of 1,2,3-Trimethylbenzene

A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled. 1,2,3-trimethylbenzene is then added dropwise to the cooled nitrating mixture while maintaining a low temperature to control the reaction and prevent over-nitration. The reaction mixture is stirred for a specified period, after which it is poured onto ice water. The resulting nitro-1,2,3-trimethylbenzene is then extracted with an organic solvent, washed, and dried.

Step 2: Reduction of Nitro-1,2,3-trimethylbenzene

The isolated nitro-1,2,3-trimethylbenzene is dissolved in a suitable solvent, such as ethanol. A reducing agent, typically a metal catalyst like palladium on carbon in the presence of hydrogen gas, or a metal in acidic solution (e.g., tin and hydrochloric acid), is added. The reaction mixture is stirred under appropriate conditions (e.g., hydrogen pressure, temperature) until the reduction is complete. The catalyst is then filtered off, and the solvent is removed. The crude this compound is purified by distillation under reduced pressure.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Reactivity and Potential Applications

As a primary aromatic amine, this compound is expected to undergo typical reactions of this class of compounds, such as diazotization, acylation, and alkylation. The presence of three electron-donating methyl groups on the aromatic ring increases its electron density, making it more susceptible to electrophilic aromatic substitution reactions.

While less studied than its isomer 2,4,6-trimethylaniline, this compound holds potential as an intermediate in the synthesis of various organic molecules.[1] Its applications may be found in the following areas:

-

Agrochemicals: It can be used as a building block for the synthesis of pesticides and herbicides.

-

Pharmaceuticals: The aniline scaffold is present in many drug molecules, suggesting its potential use in medicinal chemistry as a starting material or intermediate.

-

Dyes and Pigments: Substituted anilines are common precursors in the synthesis of azo dyes and other colorants.

Spectroscopic Data

While a detailed analysis is beyond the scope of this guide, the expected spectroscopic features are as follows:

-

¹H NMR: Signals corresponding to the aromatic protons, the amine protons, and the three distinct methyl groups. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 1,2,3,4-substitution pattern.

-

¹³C NMR: Resonances for the nine carbon atoms, with distinct signals for the three methyl carbons and the six aromatic carbons.

-

IR Spectroscopy: Characteristic N-H stretching vibrations for the primary amine group (typically two bands in the region of 3300-3500 cm⁻¹), as well as C-N stretching and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of substituted anilines.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Aromatic amines as a class can be toxic and may be harmful if inhaled, ingested, or absorbed through the skin. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with a range of potential applications in various fields of research and development. This guide has provided an overview of its core chemical properties, synthesis, and reactivity. Further investigation into its specific reaction pathways and biological activities could unveil new opportunities for its use in the development of novel materials, agrochemicals, and pharmaceuticals.

References

The Advent of a Dye Intermediate: A Historical and Technical Overview of 2,3,4-Trimethylaniline

A deep dive into the historical context, synthesis, and properties of 2,3,4-Trimethylaniline, a notable member of the substituted aniline family that emerged from the burgeoning synthetic dye industry of the late 19th and early 20th centuries.

Introduction

The discovery and study of this compound are intrinsically linked to the broader exploration of aniline and its derivatives, a field that catalyzed a revolution in the chemical industry, particularly in the synthesis of dyes. While a singular, celebrated moment of discovery for this compound is not well-documented, its emergence is a logical consequence of the systematic investigation into polysubstituted aromatic amines. This guide provides a technical and historical examination of this compound, detailing the foundational synthetic methods that led to its characterization and its place within the landscape of early organic chemistry.

Historical Context: The Rise of Synthetic Dyes

The journey of this compound begins with the first isolation of aniline in 1826. However, it was the latter half of the 19th century and the early 20th century that saw an explosion in research into substituted anilines.[1] This surge was primarily fueled by the immense commercial potential of synthetic dyes.[1] Chemists of the era systematically explored the effects of adding various functional groups, such as methyl groups, to the aniline backbone to create a spectrum of new colors. Isomers of trimethylaniline, like 2,4,5-trimethylaniline, gained prominence as precursors for azo dyes such as Ponceau 3R.[1] It was within this environment of fervent research and industrial application that the synthesis and characterization of numerous aniline derivatives, including this compound, were undertaken.

The classical synthesis route, which remains a fundamental method, involves a two-step process: the nitration of the corresponding trimethylbenzene followed by the reduction of the resulting nitro compound.[1] For this compound, the starting material is 1,2,3-trimethylbenzene, also known as hemimellitene.[1]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | approx. 232-234°C |

| Melting Point | approx. -12°C |

| CAS Number | 1467-35-2 |

(Data sourced from Benchchem[1])

Experimental Protocol: A Classical Synthesis

The following outlines the archetypal experimental procedure for the synthesis of this compound, reflecting the established organic chemistry techniques of the period.

Part 1: Nitration of 1,2,3-Trimethylbenzene (Hemimellitene)

-

Preparation of the Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is carefully prepared, typically in a flask cooled in an ice bath to manage the exothermic reaction. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺).[1]

-

Nitration Reaction: 1,2,3-trimethylbenzene is slowly added to the chilled nitrating mixture with constant stirring. The temperature is carefully controlled to prevent dinitration and other side reactions. The electrophilic nitronium ion attacks the aromatic ring of the hemimellitene, substituting a hydrogen atom with a nitro group (-NO₂) to yield 1,2,3-trimethyl-4-nitrobenzene.

-

Workup: After the reaction is complete, the mixture is poured over crushed ice, causing the crude nitro compound to precipitate. The solid is then collected by filtration and washed with cold water to remove residual acid.

Part 2: Reduction of 1,2,3-Trimethyl-4-nitrobenzene

-

Reduction Reaction: The crude 1,2,3-trimethyl-4-nitrobenzene is subjected to reduction to convert the nitro group to an amino group (-NH₂). A common method from the era involved using a metal, such as iron or tin, in the presence of a strong acid like hydrochloric acid. The metal acts as the reducing agent.

-

Workup and Isolation: Following the reduction, the reaction mixture is made basic to neutralize the excess acid and to deprotonate the anilinium salt, liberating the free amine. The this compound can then be isolated from the aqueous mixture, often through steam distillation or solvent extraction.

-

Purification: The crude product is further purified by distillation to obtain the final, relatively pure this compound.

Synthesis Pathway Diagram

Caption: Classical synthesis route for this compound.

Logical Workflow of Synthesis

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

The history of this compound is not one of a singular breakthrough but rather a testament to the systematic and exploratory nature of organic chemistry in an era of industrial revolution. Its synthesis, rooted in the well-established reactions of nitration and reduction, highlights the foundational principles that enabled the creation of a vast array of aromatic compounds. While it may not have achieved the same level of commercial fame as some of its isomers, this compound remains a significant example of the chemical innovation that defined its time and continues to be a valuable compound in chemical research.

References

An In-depth Technical Guide to 2,3,4-trimethylbenzenamine

Introduction

2,3,4-trimethylbenzenamine, an aromatic amine, is a significant chemical compound within organic chemistry. Its nomenclature, governed by the International Union of Pure and Applied Chemistry (IUPAC), provides a systematic and unambiguous way to identify the molecule. The IUPAC system names this compound based on the benzene ring with an amine substituent (-NH2), with the positions of the three methyl (-CH3) groups indicated by numbers. Thus, the name 2,3,4-trimethylbenzenamine clearly defines the substitution pattern on the benzene ring. An alternative, and equally acceptable, IUPAC name is 2,3,4-trimethylaniline.[1] This compound is also known by synonyms such as Benzenamine, 2,3,4-trimethyl- and Aniline, 2,3,4-trimethyl-.[2][3] It is definitively identified by its CAS Registry Number: 1467-35-2.[1][2]

This guide provides an overview of its chemical properties, a representative synthesis protocol, and its structural identification for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The quantitative properties of 2,3,4-trimethylbenzenamine are crucial for its application in research and synthesis. These properties determine its behavior in different solvents and its reactivity. The data is summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,3,4-trimethylbenzenamine, Benzenamine, 2,3,4-trimethyl- | [2][3] |

| CAS Number | 1467-35-2 | [1][2] |

| Molecular Formula | C9H13N | [2] |

| Molecular Weight | 135.21 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Melting Point | 24 °C | [2] |

| Boiling Point | 238-240 °C | [2] |

| Topological Polar Surface Area | 26 Ų | [1] |

| XLogP3 | 2.3 | [2] |

Experimental Protocols: Synthesis of Trimethylanilines

The synthesis of substituted anilines often involves the nitration of the corresponding substituted benzene, followed by the reduction of the nitro group. The following protocol is a representative method for the synthesis of a trimethylaniline isomer, specifically 2,4,6-trimethylaniline, which illustrates the general principles that can be adapted for 2,3,4-trimethylbenzenamine starting from the appropriate trimethylbenzene (hemimellitene).

Objective: To synthesize 2,4,6-trimethylaniline from mesitylene.

Materials:

-

Mesitylene (1,3,5-trimethylbenzene)

-

Sulfuric acid (H₂SO₄)

-

Nitric acid (HNO₃)

-

Iron powder (Fe)

-

Hydrochloric acid (HCl)

-

Water (H₂O)

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

-

Reaction flask, dropping funnel, condenser, heating mantle, and standard laboratory glassware.

Procedure:

Step 1: Nitration of Mesitylene

-

A mixture of sulfuric acid and nitric acid is prepared to form the nitrating agent.

-

Mesitylene is slowly added to the mixed acid at a controlled temperature, typically below 10°C, to prevent over-nitration and side reactions. The reaction is carried out for several hours.

-

After the reaction is complete, the mixture is allowed to stand, leading to the separation of layers. The acidic layer is carefully removed.

-

The organic layer, containing 2,4,6-trimethylnitrobenzene, is washed to remove residual acid.

Step 2: Reduction of 2,4,6-trimethylnitrobenzene

-

The crude 2,4,6-trimethylnitrobenzene is transferred to a reaction vessel containing iron powder and a mixture of hydrochloric acid and water.

-

The mixture is heated to reflux (around 100-105°C) for several hours to facilitate the reduction of the nitro group to an amine group.[4]

-

Upon completion, the reaction mixture is cooled.

Step 3: Isolation and Purification

-

The crude 2,4,6-trimethylaniline is isolated from the reaction mixture, often by steam distillation.

-

The distilled product is then extracted into an organic solvent, such as ethyl acetate.

-

The organic extracts are combined, washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and then dried over anhydrous sodium sulfate.[4]

-

The solvent is removed under reduced pressure (in vacuo).

-

The final product is purified by distillation to yield pure 2,4,6-trimethylaniline.[4]

This general methodology highlights the key steps in producing trimethylanilines. For the synthesis of 2,3,4-trimethylbenzenamine, the starting material would be 1,2,3-trimethylbenzene (hemimellitene), and the nitration conditions would need to be carefully controlled to achieve the desired regioselectivity.

Visualization of Nomenclature

The following diagram illustrates the logical relationship between the chemical structure of 2,3,4-trimethylbenzenamine and its various identifiers, including its IUPAC names and CAS number.

Caption: Relationship between the structure and nomenclature of 2,3,4-trimethylbenzenamine.

References

Key chemical identifiers for 2,3,4-Trimethylaniline (CAS No. 1467-35-2)

An In-Depth Technical Guide to the Key Chemical Identifiers of 2,3,4-Trimethylaniline (CAS No. 1467-35-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential chemical identifiers for this compound (CAS No. 1467-35-2). The information is curated for professionals in research and development, offering a structured repository of chemical data, experimental methodologies, and a visualization of the compound's identification framework.

Core Chemical and Physical Data

This compound, an aromatic amine, is a valuable compound in various research and synthetic applications.[1] Its chemical structure consists of a benzene ring substituted with an amino group and three methyl groups at the 2, 3, and 4 positions.[2] A summary of its key identifiers and computed properties is presented below.

Table 1: Key Chemical Identifiers for this compound[2][3]

| Identifier Type | Value |

| CAS Number | 1467-35-2 |

| IUPAC Name | This compound |

| Synonyms | 2,3,4-Trimethylbenzenamine, Benzenamine, 2,3,4-trimethyl- |

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol |

| InChI | InChI=1S/C9H13N/c1-6-4-5-9(10)8(3)7(6)2/h4-5H,10H2,1-3H3 |

| InChIKey | RLIPQCDHACHPJW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=C(C=C1)N)C)C |

Table 2: Computed Physicochemical Properties[2][3]

| Property | Value |

| Appearance | Colorless to pale yellow liquid[2] |

| Purity | Typically 95% or 98%[2][3] |

| XLogP3 | 2.3 |

| Topological Polar Surface Area | 26 Ų |

| Monoisotopic Mass | 135.104799419 Da |

Synthesis Pathway

The synthesis of this compound typically involves a two-step process starting from 1,2,3-trimethylbenzene.[2]

-

Nitration: 1,2,3-trimethylbenzene undergoes electrophilic aromatic substitution with a nitrating agent, commonly a mixture of nitric acid and sulfuric acid. This introduces a nitro group (-NO₂) onto the benzene ring, forming 1,2,3-trimethyl-4-nitrobenzene.[2]

-

Reduction: The nitro group of the intermediate is then reduced to an amino group (-NH₂). This can be achieved through catalytic hydrogenation or by using reducing agents like iron powder in the presence of an acid.[2]

Synthesis of this compound.

Experimental Protocols for Chemical Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments, providing structural information.

-

Sample Preparation: Dissolve a small amount of the sample (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Protocol:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of chemical shifts for aromatic and methyl protons (typically 0-10 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the coupling patterns (splitting) to deduce the connectivity of the protons.

-

-

¹³C NMR Protocol:

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to encompass the expected range for aromatic and aliphatic carbons (typically 0-160 ppm).

-

The number of distinct signals will indicate the number of unique carbon environments.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Sample Preparation: Dissolve a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.

-

Protocol:

-

Introduce the sample into the ion source (e.g., via direct infusion or GC).

-

Ionize the molecules using a suitable technique (e.g., Electron Ionization - EI).

-

Analyze the resulting ions in the mass analyzer.

-

The molecular ion peak ([M]⁺) will confirm the molecular weight, and the fragmentation pattern provides structural clues.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[4][5]

-

Sample Preparation: The sample, being a liquid, can be analyzed directly as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.[6]

-

Instrumentation: An FTIR spectrometer.

-

Protocol:

-

Obtain a background spectrum of the empty sample holder.

-

Place the sample in the instrument's beam path.

-

Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify characteristic absorption bands for the amino group (N-H stretching) and the aromatic ring (C-H and C=C stretching).[7]

-

Biological Activity and Signaling

While specific signaling pathways for this compound are not well-documented, the broader class of trimethylanilines has been studied, primarily for their toxicological profiles. Some isomers, such as 2,4,5-trimethylaniline and 2,4,6-trimethylaniline, have been shown to be carcinogenic in animal studies.[8][9][10] The carcinogenic mechanism of many aromatic amines is believed to involve metabolic activation to reactive intermediates that can form DNA adducts, leading to mutations.[9]

Derivatives of trimethylanilines are also being investigated for potential therapeutic applications, serving as scaffolds for the synthesis of molecules with antimicrobial, anti-inflammatory, and kinase inhibitory activities.[2]

Key Identifiers for this compound.

References

- 1. This compound;CAS No.:1467-35-2 [chemshuttle.com]

- 2. This compound | 1467-35-2 | Benchchem [benchchem.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. rtilab.com [rtilab.com]

- 5. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 6. agilent.com [agilent.com]

- 7. ejournal.upi.edu [ejournal.upi.edu]

- 8. 2,4,5-Trimethylaniline | C9H13N | CID 8717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. oehha.ca.gov [oehha.ca.gov]

- 10. oehha.ca.gov [oehha.ca.gov]

Structural formula and molecular weight of 2,3,4-Trimethylaniline.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental chemical properties of 2,3,4-Trimethylaniline, a key aromatic amine used in various research and development applications. The focus of this document is to present its structural formula and molecular weight in a clear and concise manner, suitable for technical reference.

Chemical Identity and Properties

This compound, also known by its IUPAC name 2,3,4-trimethylbenzenamine, is an aromatic amine.[1] Its structure consists of a benzene ring substituted with an amino (-NH₂) group and three methyl (-CH₃) groups at the 2, 3, and 4 positions.[1] This specific substitution pattern confers its unique chemical properties and reactivity.

The quantitative data for this compound is summarized in the table below for ease of reference and comparison.

| Identifier | Value |

| Molecular Formula | C₉H₁₃N[1][2] |

| Molecular Weight | 135.21 g/mol [1][2][3] |

| IUPAC Name | This compound[1][2] |

| Synonyms | 2,3,4-trimethylbenzenamine, Benzenamine, 2,3,4-trimethyl-[1] |

| CAS Number | 1467-35-2[1] |

Structural Formula Visualization

To facilitate a deeper understanding of its molecular architecture, the structural formula of this compound is provided below as a 2D diagram. This visualization illustrates the connectivity of the atoms and the arrangement of the substituent groups on the aromatic ring.

References

Preliminary Reactivity Studies of 2,3,4-Trimethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary reactivity of 2,3,4-trimethylaniline (CAS No. 1467-35-2), a substituted aromatic amine with potential applications in chemical synthesis and drug development. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established reactivity patterns of closely related trimethylaniline isomers and other substituted anilines to infer its chemical behavior. The guide covers key reaction classes including oxidation, diazotization, and condensation reactions. Detailed experimental protocols from analogous compounds are provided to serve as a starting point for the investigation of this compound. All quantitative data from related compounds is summarized in structured tables, and key reaction pathways and experimental workflows are illustrated with diagrams.

Introduction

This compound is an aromatic amine whose reactivity is governed by the electron-donating nature of the amino group and the steric and electronic effects of the three methyl substituents on the benzene ring.[1] The amino group activates the aromatic ring towards electrophilic substitution and is also the primary site for reactions such as diazotization and condensation. The methyl groups, being electron-donating, further enhance the ring's reactivity. However, their positions influence the regioselectivity of substitution reactions and can introduce steric hindrance around the amino group. This guide explores the expected reactivity of this compound in several key organic transformations.

Predicted Reactivity and Key Reactions

Based on the general reactivity of aromatic amines and data from its isomers, this compound is expected to undergo the following key reactions:

-

Oxidative Coupling: Aromatic amines can undergo oxidative coupling to form new carbon-carbon or nitrogen-nitrogen bonds. For instance, the oxidative homo-coupling of trimethylanilines can generate trans-azoarenes.[1]

-

Diazotization: As a primary aromatic amine, this compound is expected to react with nitrous acid to form a diazonium salt. This intermediate is highly versatile and can be used in subsequent reactions like Sandmeyer reactions to introduce a variety of functional groups.

-

Condensation Reactions: The amino group can condense with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These reactions are fundamental in the synthesis of various ligands and heterocyclic compounds.[1][2]

-

Electrophilic Aromatic Substitution: The activated aromatic ring is susceptible to electrophilic attack, leading to halogenation, nitration, and sulfonation. The directing effects of the amino and methyl groups will determine the position of substitution.

Quantitative Data from Related Compounds

Direct quantitative data for the reactivity of this compound is scarce in the current literature. The following tables summarize data from related trimethylaniline isomers and dimethylanilines to provide a comparative baseline for expected reactivity.

Table 1: Physical and Chemical Properties of Trimethylaniline Isomers

| Property | This compound | 2,4,5-Trimethylaniline | 2,4,6-Trimethylaniline |

| CAS Number | 1467-35-2[3][4] | 137-17-7[5] | 88-05-1[6] |

| Molecular Formula | C₉H₁₃N[3] | C₉H₁₃N[5] | C₉H₁₃N[6] |

| Molecular Weight | 135.21 g/mol [3] | 135.21 g/mol [5] | 135.21 g/mol |

| Appearance | Liquid[4] | White crystals or beige powder[5] | Clear yellow to brown liquid[6] |

| Boiling Point | Not available | 234-235 °C[5] | Not available |

| Melting Point | Not available | 68 °C[5] | Not available |

| pKa | Not available | 5.09[5] | 4.38[6] |

Table 2: Reaction Yields for Reactions of Trimethylaniline Isomers and Related Compounds

| Reaction | Substrate | Reagents | Product | Yield (%) | Reference |

| Nitration followed by Reduction | Mesitylene | 1. HNO₃, H₂SO₄; 2. Fe, HCl | 2,4,6-Trimethylaniline | High | [7][8][9] |

| Condensation | 2-Methylquinolines | Aromatic aldehydes, Ac₂O | (E)-2-Styrylquinolines | 66 | [10] |

| Perkin Condensation | 8-Hydroxyquinaldine | 3,4-Dihydroxybenzaldehyde, Ac₂O | 2-Styrylquinoline derivative | 66 | [10] |

| Sandmeyer Trifluoromethylation | 4-Methoxyaniline | 1. t-BuONO, HBF₄; 2. TMSCF₃, CuSCN, Cs₂CO₃ | 4-Methoxybenzotrifluoride | 85 | [11] |

| Tandem Diazotization/Cyclization | Furoxancarboxamides | NaNO₂, AcOH, MeSO₃H | [5][12][13]Oxadiazolo[3,4-d][1][5][12]triazin-7(6H)-one 2-oxides | up to 77 | [14] |

Experimental Protocols for Key Reactions (Based on Analogous Compounds)

The following protocols for related compounds can be adapted for preliminary reactivity studies of this compound.

Synthesis of 2,4,6-Trimethylaniline (as a model for synthesis of this compound)

This procedure for the synthesis of 2,4,6-trimethylaniline from mesitylene can be conceptually adapted for the synthesis of this compound from 1,2,3-trimethylbenzene.

Protocol:

-

Nitration: Mesitylene is selectively mononitrated using a mixture of nitric acid and sulfuric acid at a controlled temperature (typically below 10°C) to prevent oxidation of the methyl groups. The reaction is allowed to proceed for several hours.

-

Work-up: After the reaction, the mixture is allowed to separate, and the organic layer containing 2,4,6-trimethylnitrobenzene is isolated.

-

Reduction: The nitroaromatic compound is then reduced to the corresponding aniline. A common method is using iron powder in the presence of hydrochloric acid. The reaction is heated for several hours (e.g., at 100-105°C for 8 hours).

-

Purification: The crude 2,4,6-trimethylaniline is isolated from the reaction mixture, typically by distillation, and then purified by a final distillation.[7][9]

Diazotization and Azo Coupling (General Protocol)

This general procedure for the diazotization of aromatic amines can be used as a starting point for this compound.

Protocol:

-

Diazotization: The aromatic amine is dissolved in a cold (0-5°C) aqueous solution of a strong acid (e.g., HCl or H₂SO₄). A solution of sodium nitrite (NaNO₂) in water is then added dropwise while maintaining the low temperature. The reaction progress can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.

-

Azo Coupling: The resulting diazonium salt solution is then slowly added to a solution of a coupling component (e.g., a phenol or another aromatic amine) dissolved in a suitable solvent. The pH of the coupling reaction is often adjusted to optimize the reaction.

-

Isolation: The resulting azo dye often precipitates from the solution and can be collected by filtration, washed, and dried.

Condensation with Aldehydes (General Protocol)

The following is a general procedure for the condensation of anilines with aldehydes to form Schiff bases.

Protocol:

-

Reaction Setup: The aniline and the aldehyde are dissolved in a suitable solvent, such as ethanol or toluene. An acid or base catalyst can be added to facilitate the reaction, although in some cases, the reaction proceeds without a catalyst.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the pure imine.[2]

Visualizations

Reaction Pathways and Workflows

The following diagrams illustrate the general pathways for the key reactions discussed.

Caption: Synthetic pathway for this compound.

Caption: General diazotization and azo coupling pathway.

Caption: Condensation reaction to form a Schiff base.

Conclusion

While direct experimental studies on the reactivity of this compound are limited, a predictive understanding of its chemical behavior can be established by examining the reactivity of its isomers and other substituted anilines. It is anticipated that this compound will undergo typical reactions of primary aromatic amines, including oxidation, diazotization, and condensation. The provided experimental protocols for analogous compounds offer a solid foundation for initiating laboratory investigations into the reactivity of this compound. Further research is warranted to elucidate the specific reaction kinetics, yields, and product profiles for this compound to fully realize its potential in synthetic chemistry and drug discovery.

References

- 1. This compound | 1467-35-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H13N | CID 73844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 2,4,5-Trimethylaniline | C9H13N | CID 8717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. lookchem.com [lookchem.com]

- 8. Page loading... [guidechem.com]

- 9. 2,4,6-Trimethylaniline synthesis - chemicalbook [chemicalbook.com]

- 10. Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N,N-Dimethylaniline - IDLH | NIOSH | CDC [cdc.gov]

- 13. N,N-DIMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on substituted anilines

An In-depth Technical Guide to Substituted Anilines: Synthesis, Applications, and Experimental Considerations

Introduction

Substituted anilines, organic compounds featuring an amino group attached to a substituted aromatic ring, are fundamental building blocks in modern chemistry. Their structural versatility makes them indispensable in a vast array of applications, from the synthesis of dyes and polymers to their critical role as pharmacophores in numerous therapeutic agents.[1][2][3] In the pharmaceutical industry, the aniline moiety is present in a significant number of drugs, including oncology agents like imatinib and cardiovascular treatments such as rivaroxaban.[2] However, the utility of anilines is tempered by challenges related to their synthesis and metabolic instability. The amino group is susceptible to oxidation by metabolic enzymes, particularly Cytochrome P450, which can lead to the formation of toxic reactive metabolites.[4][5][6]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals. It covers modern synthetic methodologies, explores their applications with a focus on drug discovery, details structure-activity relationships, and provides practical experimental protocols and data.

I. Synthesis of Substituted Anilines

The preparation of substituted anilines can be broadly categorized into two main strategies: the reduction of nitroarenes and the cross-coupling of aryl electrophiles with nitrogen sources.

Reduction of Nitroaromatics

The reduction of a nitro group is one of the most traditional and reliable methods for synthesizing anilines.[7] This transformation can be achieved using various reducing agents.

-

Catalytic Hydrogenation: This method involves reacting the nitroarene with hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C), Platinum (Pt), or Nickel (Ni).[7][8] While highly effective, it may not be suitable for molecules containing other reducible functional groups like alkenes or alkynes.[7]

-

Metal-Acid Systems: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) are classic choices for this reduction.[1][7] These conditions are often milder and can tolerate a wider range of functional groups.[7]

-

Other Reducing Agents: Stannous chloride (SnCl₂) in ethanol is another mild and effective option for reducing nitro groups without affecting other sensitive functionalities.[7]

C-N Cross-Coupling Reactions

Transition metal-catalyzed C-N cross-coupling reactions have become powerful and versatile tools for aniline synthesis, offering broad substrate scope and functional group tolerance.[9][10]

-

Palladium-Catalyzed Buchwald-Hartwig Amination: This is arguably the most widely used method for forming C-N bonds.[10][11] It typically involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine ligand.[9][10][12] The continuous development of new ligands and precatalysts has made this reaction increasingly reliable and applicable to a wide range of nitrogen nucleophiles, including ammonia equivalents.[9][13]

-

Copper-Catalyzed Amination (Ullmann Condensation): The Ullmann reaction is a classical method that uses a copper catalyst to couple an aryl halide with an amine. While historically requiring harsh reaction conditions, modern advancements have led to the development of milder protocols using specific ligands.[13]

Other Synthetic Methods

Researchers have developed several other innovative approaches to synthesize substituted anilines.

-

A catalyst-free method involves the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines, proceeding through an imine condensation–isoaromatization pathway.[14][15]

-

A three-component reaction of acetone, amines, and 1,3-diketones provides a facile route to meta-substituted anilines.[16]

-

Anilines can also be synthesized from cyclohexanones using a Pd/C–ethylene system through a hydrogen transfer mechanism.[17]

Experimental Workflow: Palladium-Catalyzed C-N Cross-Coupling

The following diagram outlines a typical workflow for the synthesis of a substituted aniline via Buchwald-Hartwig amination.

References

- 1. Aniline | Aromatic, Synthesis, Dyeing | Britannica [britannica.com]

- 2. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 3. Substituted aniline: Significance and symbolism [wisdomlib.org]

- 4. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biopartner.co.uk [biopartner.co.uk]

- 6. news.umich.edu [news.umich.edu]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. onesearch.wesleyan.edu [onesearch.wesleyan.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 13. Aniline synthesis by amination (arylation) [organic-chemistry.org]

- 14. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]

- 15. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of meta-substituted anilines via a three-component reaction of acetone, amines, and 1,3-diketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of 2,3,4-trimethylphenylamine.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3,4-trimethylphenylamine. It includes a summary of its key characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance.

Core Properties and Identification

2,3,4-Trimethylphenylamine, also known as 2,3,4-trimethylbenzenamine, is an aromatic amine with the chemical formula C₉H₁₃N.[1][2] It is a colorless to pale yellow liquid with a characteristic amine odor.[1] This compound is slightly soluble in water but readily soluble in organic solvents such as ethanol and ether.[1]

Table 1: Physical and Chemical Properties of 2,3,4-Trimethylphenylamine

| Property | Value | Source(s) |

| IUPAC Name | 2,3,4-trimethylaniline | [2] |

| Synonyms | 2,3,4-trimethylbenzenamine, Benzenamine, 2,3,4-trimethyl- | [1][2] |

| CAS Number | 1467-35-2 | [1][2] |

| Molecular Formula | C₉H₁₃N | [1][2] |

| Molecular Weight | 135.21 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | ~232-234 °C | [1] |

| Melting Point | ~ -12 °C | [1] |

| Solubility | Slightly soluble in water; soluble in ethanol and ether | [1] |

| Purity (typical) | 95% | [1] |

Synthesis and Purification

The classical and most common method for synthesizing 2,3,4-trimethylphenylamine involves a two-step process starting from 1,2,3-trimethylbenzene (hemimellitene). The first step is the nitration of the aromatic ring, followed by the reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of 2,3,4-Trimethylphenylamine

This protocol is based on the established synthesis of the isomeric 2,4,6-trimethylaniline and is proposed as a viable method for the synthesis of 2,3,4-trimethylphenylamine.[3][4][5]

Step 1: Nitration of 1,2,3-Trimethylbenzene

-

Preparation of Nitrating Mixture: In a flask kept in an ice bath, slowly add a nitrating agent, which is typically a mixture of nitric acid and sulfuric acid, to 1,2,3-trimethylbenzene with constant stirring. The temperature should be maintained below 10°C.

-

Reaction: Allow the reaction to proceed for approximately 4 hours at this temperature.

-

Work-up: After the reaction is complete, allow the mixture to stand, leading to the separation of layers. The organic layer containing 1,2,3-trimethyl-4-nitrobenzene is separated from the acid layer.

Step 2: Reduction of 1,2,3-Trimethyl-4-nitrobenzene

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser, add the 1,2,3-trimethyl-4-nitrobenzene obtained from the previous step.

-

Reduction: Introduce a reducing agent, such as iron powder in the presence of hydrochloric acid and water. The molar ratio of the nitro compound to iron powder, hydrochloric acid, and water is typically around 1:3.74:0.9:2.22.[3][4]

-

Reaction Conditions: Heat the reaction mixture to 100-105°C and maintain it for approximately 8 hours.[3][4]

-

Isolation: The crude 2,3,4-trimethylphenylamine is then isolated from the reaction mixture.

Experimental Protocol: Purification of 2,3,4-Trimethylphenylamine

The crude product obtained from the synthesis can be purified by distillation to obtain a product with a purity of ≥99%.[5]

-

Distillation: The crude 2,3,4-trimethylphenylamine is subjected to vacuum distillation.

-

Fraction Collection: Collect the fraction that distills at the boiling point of 2,3,4-trimethylphenylamine.

Analytical Methods

The purity and identity of 2,3,4-trimethylphenylamine can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: HPLC Analysis

This protocol is a general method for the analysis of aniline derivatives and can be adapted for 2,3,4-trimethylphenylamine.[6][7][8]

-

Column: A reverse-phase C18 column is suitable for the separation.

-

Mobile Phase: A gradient of acetonitrile and water, with a small amount of formic acid (for MS compatibility) or phosphoric acid, can be used.[6][9]

-

Detection: UV detection at an appropriate wavelength or mass spectrometry can be employed.

-

Internal Standard: For quantitative analysis, a suitable internal standard should be used.

Experimental Protocol: GC-MS Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds like 2,3,4-trimethylphenylamine.

-

Column: A capillary column, such as a DB-1MS, is appropriate for the separation.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Injector and Detector Temperatures: The injector and detector temperatures should be optimized for the analysis.

-

Temperature Program: A temperature gradient program for the oven is used to ensure good separation of the components.

-

Ionization: Electron ionization (EI) is a common ionization method for GC-MS analysis.

-

Derivatization: For certain applications, derivatization with agents like trimethylsilyl (TMS) may be employed to improve chromatographic properties.[10][11]

Chemical Reactivity and Applications

2,3,4-Trimethylphenylamine is a versatile chemical intermediate in organic synthesis. The amino group on the aromatic ring allows it to participate in various reactions, including nucleophilic substitutions and coupling reactions. It is a precursor in the synthesis of dyes and pigments.[1] Its isomers, such as 2,4,6-trimethylaniline, are used in the preparation of bulky ligands for catalysts, like Grubbs' catalyst, and in the manufacture of rubber chemicals and antioxidants.[1]

Biological Significance and Potential Signaling Pathways

While there is limited direct research on the biological signaling pathways of 2,3,4-trimethylphenylamine, its structural similarity to other carcinogenic aromatic amines, such as its isomer 2,4,6-trimethylaniline, suggests a potential for similar metabolic activation pathways.[12][13] Aromatic amines are known to undergo metabolic activation to reactive intermediates that can bind to cellular macromolecules like DNA, leading to mutations and potentially cancer.[12]

A key step in the metabolic activation of many aromatic amines is N-hydroxylation, catalyzed by cytochrome P450 enzymes in the liver.[12][13] The resulting N-hydroxyarylamine can be further activated by sulfation or acetylation to form highly reactive electrophiles that can form adducts with DNA.

Below is a hypothesized metabolic activation pathway for 2,3,4-trimethylphenylamine, based on the known metabolism of other carcinogenic aromatic amines.

Caption: Hypothesized metabolic activation pathway of 2,3,4-trimethylphenylamine.

Safety and Handling

2,3,4-Trimethylphenylamine is considered a hazardous substance. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.

This guide is intended for informational purposes for a professional audience and should not be considered a substitute for a comprehensive safety data sheet (SDS) and established laboratory safety protocols.

References

- 1. This compound | 1467-35-2 | Benchchem [benchchem.com]

- 2. This compound | C9H13N | CID 73844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4,6-Trimethylaniline synthesis - chemicalbook [chemicalbook.com]

- 4. 2,4,6-Trimethylaniline Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. CN1800143A - 2,4,6-trimethylaniline synthesis method - Google Patents [patents.google.com]

- 6. Separation of 2,4,6-Trimethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. agilent.com [agilent.com]

- 8. ptfarm.pl [ptfarm.pl]

- 9. d-nb.info [d-nb.info]

- 10. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. oehha.ca.gov [oehha.ca.gov]

- 13. datasheets.scbt.com [datasheets.scbt.com]

Commercial Availability and Purity of 2,3,4-Trimethylaniline: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the acquisition, purity assessment, and handling of 2,3,4-Trimethylaniline for scientific applications.

This technical guide provides a comprehensive overview of the commercial availability and purity of this compound, a key chemical intermediate in various research and development applications. This document outlines major commercial suppliers, typical purity grades, and detailed methodologies for purity verification.

Commercial Availability

This compound is available from a range of chemical suppliers catering to the research and bulk chemical markets. The compound is typically offered in various quantities, from grams to kilograms, with purity levels generally suitable for most research applications. The availability and pricing can vary between suppliers.

A summary of representative commercial suppliers for this compound is provided in Table 1. Researchers are advised to request a certificate of analysis from the supplier to confirm the exact purity and impurity profile of the specific lot being purchased.

Table 1: Commercial Suppliers of this compound

| Supplier | Stated Purity | Available Quantities | Notes |

| CymitQuimica | 98%[1] | 100mg, 250mg, 1g, 5g, 10g[1] | Offers a range of small-scale quantities suitable for laboratory research. |

| BenchChem | Typically 95%[2] | Inquire for packaging options[2] | Provides the compound for various research applications. |

| ChemShuttle | Not specified | Inquire for details | Listed as a screening compound. |

| Molbase | 96% - 98% | 10g, 100g, 1kg, 25kg | Lists multiple suppliers with varying purities and quantities. |

| Fluorochem | 98%[1] | 100mg, 250mg, 1g, 5g, 10g[1] | Distributed through suppliers like CymitQuimica. |

Purity and Common Impurities

The purity of commercially available this compound is typically stated as being between 95% and 98%. However, the actual purity can be influenced by the synthetic route and subsequent purification methods employed by the manufacturer.

Based on this, potential impurities may include:

-

Isomeric Trimethylanilines: Contamination with other isomers (e.g., 2,4,5-trimethylaniline, 2,4,6-trimethylaniline) can occur depending on the purity of the starting materials.

-

Unreacted Starting Materials: Residual hemimellitene (1,2,3-trimethylbenzene) from the initial step of synthesis.

-

Byproducts of Nitration: Dinitro- or other polynitrated trimethylbenzene species that were not fully reduced.

-

Solvents and Reagents: Trace amounts of solvents or other reagents used during the synthesis and purification process.

Experimental Protocols for Purity Determination

Accurate determination of the purity of this compound is crucial for its application in sensitive research areas such as drug development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for assessing the purity and identifying potential impurities.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method for the analysis of aromatic amines and can be adapted for this compound.

Objective: To determine the purity of a this compound sample by quantifying the main peak and detecting any impurities.

Materials:

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for MS compatibility)

-

Volumetric flasks

-

Pipettes

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v). Acidify the aqueous component with a small amount of phosphoric acid (e.g., to a pH of 2-3) or formic acid for mass spectrometry compatibility.

-

Standard Solution Preparation: Accurately weigh a known amount of a high-purity reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create calibration standards.

-

Sample Solution Preparation: Accurately weigh the this compound sample to be analyzed and dissolve it in the mobile phase to a concentration within the calibration range.

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: Acetonitrile/acidified water mixture.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 30 °C.

-

Detection: UV detector set at a wavelength where the analyte has maximum absorbance (e.g., determined by a UV scan, likely around 240 nm).

-

-

Analysis: Inject the calibration standards and the sample solution into the HPLC system.

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area of the reference standard against its concentration.

-

Determine the concentration of this compound in the sample solution using the calibration curve.

-

Calculate the purity of the sample by expressing the concentration of the main peak as a percentage of the total peak area of all detected components.

-

Purity Determination and Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the GC-MS analysis of trimethylaniline compounds.

Objective: To determine the purity of a this compound sample and to identify potential volatile impurities.

Materials:

-

This compound sample

-

Suitable solvent (e.g., methanol, dichloromethane)

-

GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

-

Helium (carrier gas)

Procedure:

-

Sample Preparation: Dissolve a small, accurately weighed amount of the this compound sample in a suitable solvent to a concentration of approximately 1 mg/mL.

-

GC-MS Conditions:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 1 minute.

-

Ramp to 150 °C at 10 °C/min.

-

Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

-

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-400.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC-MS system.

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Calculate the purity of the sample by area normalization (area of the main peak as a percentage of the total ion chromatogram area).

-

Tentatively identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

-

Workflow for Acquisition and Purity Verification

The following diagram illustrates a logical workflow for researchers to source and verify the purity of this compound for use in their experiments.

Caption: Workflow for sourcing and verifying the purity of this compound.

This comprehensive guide provides researchers with the necessary information to confidently source and verify the purity of this compound for their specific research needs. By following the outlined protocols and workflows, scientists can ensure the quality and reliability of their starting materials, leading to more accurate and reproducible experimental outcomes.

References

Methodological & Application

Applications of 2,3,4-Trimethylaniline in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trimethylaniline is a substituted aromatic amine that serves as a versatile building block in organic synthesis. Its unique substitution pattern influences its reactivity and makes it a valuable precursor for a range of specialized applications. This document provides detailed application notes and protocols for the use of this compound in the synthesis of azo dyes and as a precursor for heterocyclic compounds, specifically 2,3,4-trimethylindole. While its isomer, 2,4,6-trimethylaniline, is more extensively documented in applications such as the synthesis of bulky ligands for catalysis, this compound offers distinct advantages in specific synthetic pathways.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| CAS Number | 1467-35-2 |

Application 1: Synthesis of Azo Dyes

Azo dyes are a significant class of colored compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). This compound can be readily converted to a diazonium salt, which then undergoes an azo coupling reaction with an electron-rich coupling agent to form a stable azo dye.[1]

Logical Workflow for Azo Dye Synthesis

Caption: General workflow for the synthesis of an azo dye from this compound.

Experimental Protocol: Synthesis of an Azo Dye from this compound and 2-Naphthol

This protocol is a representative example and may require optimization for specific substrates and desired dye characteristics.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

2-Naphthol

-

Sodium Hydroxide (NaOH)

-

Ice

-

Distilled Water

-

Ethanol

Procedure:

Part 1: Diazotization of this compound

-

In a 100 mL beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature remains below 5 °C. Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt.

Part 2: Azo Coupling

-

In a 250 mL beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part 1 to the cold 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

-

Isolate the azo dye precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral.

-

Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain the purified product.

Quantitative Data:

| Reactant 1 | Reactant 2 | Product | Typical Yield Range (%) |

| Diazotized Aniline Derivative | 1-Naphthol | Azo Dye | 96 |

| Diazotized Aniline Derivative | 2-Naphthol | Azo Dye | 81 |

| Diazotized Aniline Derivative | Phenol | Azo Dye | 58 |

Table adapted from a study on the synthesis of azo compounds from aniline.[2] It is important to note that these yields are for aniline and may differ for this compound.

Application 2: Precursor for the Synthesis of 2,3,4-Trimethylindole

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[3][4][5] To utilize this compound in this synthesis, it must first be converted to the corresponding 2,3,4-trimethylphenylhydrazine.

Logical Workflow for Fischer Indole Synthesis

Caption: General workflow for the Fischer indole synthesis starting from this compound.

Experimental Protocol: Synthesis of 2,3,4-Trimethylindole (via Fischer Indole Synthesis)

This protocol outlines the general steps. The first step, the conversion of the aniline to the hydrazine, is a standard procedure. The subsequent Fischer indole synthesis may require optimization depending on the chosen carbonyl compound.

Part 1: Synthesis of 2,3,4-Trimethylphenylhydrazine

-

Diazotize this compound following a similar procedure as described in the azo dye synthesis (Part 1).

-

Reduce the resulting diazonium salt. A common method involves the use of a reducing agent such as sodium sulfite or stannous chloride in an acidic medium.

-

Isolate and purify the resulting 2,3,4-trimethylphenylhydrazine.

Part 2: Fischer Indole Synthesis

-

In a round-bottom flask, react the 2,3,4-trimethylphenylhydrazine with a molar equivalent of a suitable aldehyde or ketone (e.g., acetone to yield 2,3,3,4,5,6-hexamethyl-3H-indole, which can then rearrange) in the presence of an acid catalyst.

-

Commonly used acid catalysts include Brønsted acids like sulfuric acid or polyphosphoric acid, or Lewis acids like zinc chloride.[3]

-

Heat the reaction mixture. The required temperature and reaction time will vary depending on the substrates and catalyst used.

-

Monitor the reaction progress using a suitable technique (e.g., TLC).

-

Upon completion, cool the reaction mixture and neutralize the acid.

-

Extract the indole product with an organic solvent.

-

Purify the product using column chromatography or recrystallization.

Quantitative Data:

Other Potential Applications

This compound also holds potential as an intermediate in the synthesis of agrochemicals and pharmaceuticals .[7][8] The specific substitution pattern can influence the biological activity of the final product. While detailed protocols for these applications using this compound are not extensively documented in the public domain, the general principles of aromatic amine chemistry can be applied to explore these synthetic routes.

Conclusion

This compound is a valuable, though less commonly cited, starting material in organic synthesis. Its utility in the preparation of azo dyes and as a precursor for indole synthesis highlights its potential for creating diverse molecular architectures. The provided protocols offer a foundational methodology for researchers to explore the applications of this versatile chemical intermediate. Further investigation into its use in agrochemical and pharmaceutical development is warranted to fully realize its synthetic potential.

References

- 1. This compound | 1467-35-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Fischer Indole Synthesis [organic-chemistry.org]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103497111A - Synthetic method for 2, 3, 4-trifluoroaniline - Google Patents [patents.google.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Notes and Protocols: 2,3,4-Trimethylaniline as an Intermediate for Azo Dyes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,3,4-trimethylaniline as a versatile intermediate in the synthesis of azo dyes. The protocols detailed below are intended for laboratory use by qualified professionals and outline the fundamental procedures for diazotization and subsequent coupling reactions to generate novel azo compounds with potential applications in research and development, including as pH indicators, biological stains, and scaffolds for drug design.

Introduction

Azo dyes are a prominent class of organic compounds characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic rings. The synthesis of azo dyes is a cornerstone of organic chemistry, typically involving a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling agent.[1] this compound, with its unique substitution pattern, offers a valuable building block for creating a diverse library of azo dyes with specific spectral and chemical properties. These properties can be fine-tuned for various applications, including biomedical research, where azo compounds have been explored for their potential as antibacterial, antiviral, and anticancer agents.[2]

General Synthetic Strategy

The synthesis of azo dyes from this compound follows a well-established reaction pathway. The primary amine group of this compound is first converted into a diazonium salt through treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures. The resulting diazonium salt is a reactive electrophile that readily undergoes a coupling reaction with an electron-rich aromatic compound, such as a phenol or another aniline derivative, to form the stable azo dye.

General workflow for the synthesis of azo dyes from this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative azo dye using this compound as the starting material.

Protocol 1: Diazotization of this compound

This protocol describes the formation of the 2,3,4-trimethylbenzenediazonium chloride intermediate.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a 100 mL beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated hydrochloric acid and distilled water.

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, prepare a solution of sodium nitrite in distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cooled this compound solution. Maintain the temperature below 5 °C throughout the addition.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the 2,3,4-trimethylbenzenediazonium chloride and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with Phenol

This protocol details the coupling of the prepared diazonium salt with phenol to synthesize 4-((2,3,4-trimethylphenyl)diazenyl)phenol.

Materials:

-

Solution of 2,3,4-trimethylbenzenediazonium chloride (from Protocol 1)

-

Phenol

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

Procedure:

-

In a 250 mL beaker, dissolve a molar equivalent of phenol in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution (from Protocol 1) to the cold phenol solution with vigorous stirring. A colored precipitate should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

-

Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

-

Wash the solid product with cold distilled water to remove any unreacted salts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified azo dye.

-

Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following table summarizes the expected materials and their roles in the synthesis of an azo dye from this compound and phenol.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role in Synthesis |

| This compound | C₉H₁₃N | 135.21 | Starting Amine |

| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing Agent |

| Hydrochloric Acid | HCl | 36.46 | Acid Catalyst |

| Phenol | C₆H₆O | 94.11 | Coupling Agent |

| Sodium Hydroxide | NaOH | 40.00 | Base for Coupling |

| 4-((2,3,4-trimethylphenyl)diazenyl)phenol | C₁₅H₁₆N₂O | 252.30 | Azo Dye Product |

Potential Applications in Research and Drug Development

Azo dyes derived from substituted anilines like this compound have shown promise in various biomedical applications. The azo linkage can be cleaved by azoreductases present in the gut microbiota, making these compounds potential candidates for colon-specific drug delivery.[2] Furthermore, the chromophoric nature of azo dyes allows for their use as biological stains and pH indicators. The unique substitution pattern of this compound can influence the electronic and steric properties of the resulting dye, potentially leading to novel compounds with enhanced biological activity or specific targeting capabilities. Recent research has also explored the use of azo dyes in photodynamic therapy and as photo-responsive drug delivery systems.[2]

Colon-specific drug delivery using an azo dye-based prodrug.

Safety Precautions

-

This compound and other aromatic amines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

All manipulations involving these chemicals should be performed in a well-ventilated fume hood.

-

Diazonium salts are unstable and potentially explosive when dry. They should be prepared in solution at low temperatures and used immediately.

-

Azo dyes are intensely colored and can cause staining. Avoid contact with skin and clothing.

References

Application Notes and Protocols: 2,3,4-Trimethylaniline in Pigment Manufacturing

Introduction

2,3,4-Trimethylaniline, an aromatic amine, serves as a crucial intermediate in the synthesis of various organic compounds, most notably in the manufacturing of dyes and pigments.[1] Its molecular structure, featuring an amino group attached to a trimethyl-substituted benzene ring, allows it to readily undergo diazotization and subsequent coupling reactions to form stable azo compounds.[1] These azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) which acts as a chromophore, responsible for imparting vibrant colors. This property makes trimethylaniline isomers valuable precursors for a wide range of azo dyes and pigments utilized in the textile, plastics, paint, and ink industries.[1][2][3][4]

Pigment Synthesis and Logical Workflow

The synthesis of azo pigments from this compound follows a well-established two-step process: diazotization followed by azo coupling.

-

Diazotization: this compound is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures. This reaction converts the primary amino group (-NH₂) into a highly reactive diazonium salt (-N₂⁺Cl⁻).

-